(R)-2-Methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine
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Overview
Description
®-2-Methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a methyl group and a phenyl ring bearing nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-3-(trifluoromethyl)benzaldehyde and ®-2-methylpyrrolidine.
Condensation Reaction: The aldehyde group of 4-nitro-3-(trifluoromethyl)benzaldehyde reacts with the amine group of ®-2-methylpyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired ®-2-Methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Materials Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industry
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or insecticides.
Electronics: It can be utilized in the fabrication of electronic materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
®-2-Methyl-1-(4-nitrophenyl)pyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
®-2-Methyl-1-(3-trifluoromethylphenyl)pyrrolidine: The position of the trifluoromethyl group affects the compound’s reactivity and interaction with molecular targets.
®-2-Methyl-1-(4-nitro-2-(trifluoromethyl)phenyl)pyrrolidine: The position of the nitro and trifluoromethyl groups influences the compound’s electronic properties and reactivity.
Uniqueness
®-2-Methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C12H13F3N2O2 |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
(2R)-2-methyl-1-[4-nitro-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H13F3N2O2/c1-8-3-2-6-16(8)9-4-5-11(17(18)19)10(7-9)12(13,14)15/h4-5,7-8H,2-3,6H2,1H3/t8-/m1/s1 |
InChI Key |
MVRQGCRMMVDQAW-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
CC1CCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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